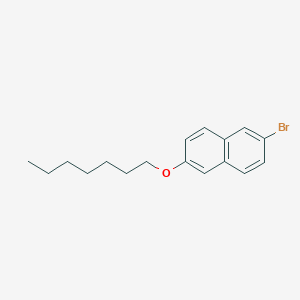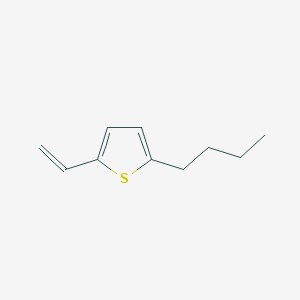
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxy-pyridines This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyridine ring, which also contains a methyl and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methyl-phenol, undergoes nitration to form 4-chloro-2-methyl-5-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-methyl-5-chloropyridine under basic conditions to form the ether linkage, resulting in 2-(4-chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield.
化学反応の分析
Types of Reactions
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: 2-(4-Chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: this compound.
Substitution: 2-(4-Hydroxy-2-methyl-phenoxy)-3-methyl-5-amino-pyridine.
科学的研究の応用
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(4-Chloro-2-methyl-phenoxy)-2-methyl-propionic acid: Another phenoxy compound with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid:
Uniqueness
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is unique due to the presence of both a phenoxy and a pyridine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
6-(4-chloro-2-methylphenoxy)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(14)3-4-12(8)17-13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3 |
InChIキー |
IBTNTZJFXMOBDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC2=C(C=C(C=C2)Cl)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














